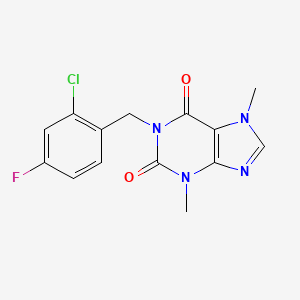
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CFP or CFP-10, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of purine derivatives and has been found to possess a range of biochemical and physiological effects.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have a range of potential therapeutic applications, including as an anticancer agent, an antiviral agent, and a neuroprotective agent. In vitro studies have shown that 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. Additionally, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have antiviral activity against hepatitis B virus and herpes simplex virus. Furthermore, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect against neurotoxicity induced by glutamate and oxidative stress.
Mechanism of Action
The exact mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair in cancer cells. Additionally, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have a range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to modulate the expression of various genes involved in cell proliferation, survival, and differentiation. Furthermore, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit the growth of various cancer cell lines. However, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including the optimization of its synthesis method to improve yield and purity, the exploration of its potential as a therapeutic agent for various diseases, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to investigate the potential side effects and toxicity of 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 2-chloro-4-fluorobenzylamine with 3,7-dimethylxanthine in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione in high purity. This method has been reported to yield 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione with a purity of over 99%.
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O2/c1-18-7-17-12-11(18)13(21)20(14(22)19(12)2)6-8-3-4-9(16)5-10(8)15/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKWKOCYXPBRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

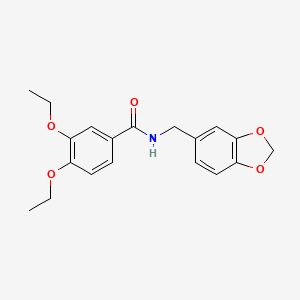
![N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)

![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)


![4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)
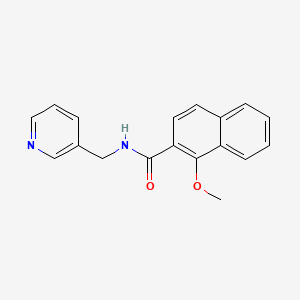

![diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5808386.png)
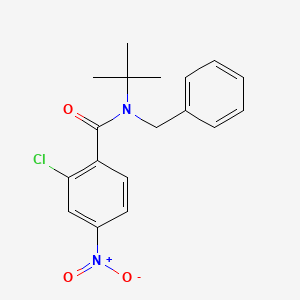
![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)
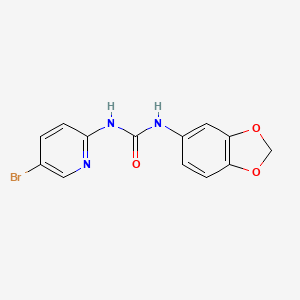
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5808417.png)